molecular formula C23H26N4O3S B3304813 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide CAS No. 921886-10-4

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B3304813
CAS No.: 921886-10-4
M. Wt: 438.5 g/mol
InChI Key: OEBUOPLVBMITDF-UHFFFAOYSA-N
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Description

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a potent and cell-permeable inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, specifically designed to disrupt the HIF-1α/p300 protein-protein interaction. The transcription factor HIF-1 is a master regulator of cellular response to hypoxia and is critically implicated in tumor angiogenesis, metastasis, and chemoresistance . By preventing the association of HIF-1α with its coactivator p300, this compound effectively blocks the transcription of HIF-1 target genes, such as VEGF, GLUT1, and EPO, which are essential for tumor growth and adaptation to low-oxygen microenvironments . Its primary research value lies in the investigation of hypoxia signaling in oncology, particularly in studies aimed at understanding therapeutic strategies to inhibit tumor vascularization and to overcome treatment resistance in solid tumors. Furthermore, this inhibitor serves as a valuable chemical probe for dissecting the broader physiological and pathological roles of HIF-1 in areas such as ischemic diseases and inflammatory conditions.

Properties

IUPAC Name

N-benzyl-2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-16-7-6-10-20(17(16)2)26-22(30)15-31-23-25-12-19(14-28)27(23)13-21(29)24-11-18-8-4-3-5-9-18/h3-10,12,28H,11,13-15H2,1-2H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBUOPLVBMITDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzylcarbamoyl and dimethylphenylacetamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related molecules from the provided evidence:

Compound Name Core Structure Key Substituents Reported Activity Synthesis Approach Reference
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide Imidazole 1: Benzylcarbamoylmethyl; 5: Hydroxymethyl; Sulfanyl-acetamide-N-(2,3-dimethylphenyl) Not specified Likely involves substitution, cyclization, and coupling reactions (similar to ) N/A
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzimidazole 1: Ethyl; 5: Methylsulfonyl; Acetamide-N-phenyl Anticancer (in silico) Substitution, sulfonation, reduction
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (5a–o) Benzoimidazolone 5: Hydrosulfonyl; Variable substituents Antitumor Chlorosulfonation, cyclization with triphosgene
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) Benzimidazole 1: Cyclohexyl; Acetamide-linked bicyclic amine Not specified Acid-mediated cyclization, coupling with HOBt/EDCI
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w) Oxadiazole Sulfanyl-acetamide; Indolemethyl substituents Antimicrobial Oxadiazole cyclization, substitution reactions

Key Observations

Core Heterocycle Influence :

  • The imidazole core in the target compound may offer distinct electronic and steric properties compared to benzimidazoles (e.g., compound 29) or oxadiazoles (e.g., compounds 8a–w). For instance, benzimidazoles often exhibit enhanced planarity for DNA intercalation in anticancer activity , whereas oxadiazoles are associated with antimicrobial effects .
  • The 5-hydroxymethyl group on the imidazole could improve solubility compared to electron-withdrawing substituents like methylsulfonyl (compound 29) or nitro groups () .

Substituent Effects: The benzylcarbamoylmethyl group at position 1 introduces a carbamate linkage, which is absent in simpler alkyl-substituted analogs (e.g., compound 29’s ethyl group). This may enhance target-binding specificity or metabolic stability .

Synthesis Complexity :

  • The target compound’s synthesis would require multi-step reactions, including imidazole ring formation, sulfanyl bridge incorporation, and amide coupling, similar to methods in (chlorosulfonation) and (HOBt/EDCI-mediated coupling) .

Research Implications

  • Biological Potential: While direct data are lacking, the structural features (e.g., hydroxymethyl for solubility, sulfanyl-acetamide for target engagement) align with trends observed in antitumor and antimicrobial agents .

Biological Activity

The compound 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure characterized by:

  • Imidazole core : A five-membered ring containing nitrogen, which is known for its biological significance.
  • Sulfanyl group : This functional group may enhance the compound's reactivity and interaction with biological targets.
  • Aromatic substituents : The presence of dimethylphenyl and benzylcarbamoyl moieties may contribute to its pharmacological profile.

While the precise mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity could lead to therapeutic effects.
  • Receptors : Binding to biological receptors may trigger various signaling pathways, influencing cellular responses.

Biological Activities

Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Benzimidazole derivatives have been noted for their antimicrobial properties. In studies evaluating related compounds:

  • Some derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MICs) were reported as low as 2 μg/ml against resistant strains like Methicillin-resistant Staphylococcus aureus .

Anticancer Potential

The imidazole scaffold has been linked to anticancer properties. Compounds with this structure have shown:

  • Cytotoxic effects in various cancer cell lines.
  • Induction of apoptosis in tumor cells through modulation of key signaling pathways .

Anti-inflammatory Effects

Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

A comprehensive review highlighted several benzimidazole derivatives, including those structurally related to our target compound. Key findings include:

Compound Target Organism MIC (μg/ml) Activity Type
Compound 1S. typhi50Antibacterial
Compound 3C. albicans250Antifungal
Compound 26S. aureus2Antibacterial

These results underscore the potential efficacy of compounds within this chemical class against various pathogens .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound with high purity?

The synthesis involves multi-step protocols starting with imidazole ring formation, followed by sulfanyl-acetamide linkage. Key steps include:

  • Imidazole cyclization : Use precursors like benzylcarbamoylmethyl derivatives under controlled pH (acidic/basic) and temperature (60–80°C) .
  • Sulfanyl group introduction : Employ nucleophilic substitution with thiol-containing intermediates in polar aprotic solvents (e.g., DMF) .
  • Purification : Utilize column chromatography (silica gel, chloroform:methanol gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are recommended for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify imidazole ring protons (δ 7.1–7.5 ppm), benzylcarbamoyl methylene (δ 3.8–4.2 ppm), and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected ~438.5 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s pharmacological potential?

  • Substituent modification : Systematically alter the benzylcarbamoyl or 2,3-dimethylphenyl groups to assess effects on bioactivity. For example:
  • Replace the hydroxymethyl group (C5 of imidazole) with halogens or alkyl chains to study steric/electronic impacts .
    • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
    • Computational docking : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .

Q. What strategies resolve contradictions in biological activity data across different pharmacological assays?

  • Orthogonal validation : Combine enzyme inhibition assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolic stability analysis : Use liver microsome assays to rule out false negatives caused by rapid metabolism .
  • Batch consistency review : Re-evaluate synthetic protocols (e.g., solvent purity, reaction time) to address variability in compound batches .

Q. What computational methods are effective in predicting this compound’s interactions with target proteins?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (GROMACS) to assess binding stability and identify critical residues .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms at the active site (e.g., for redox-sensitive targets) .
  • Pharmacophore modeling : Generate 3D pharmacophores (Schrödinger) to guide SAR-driven structural optimizations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to verify bioavailability .
  • Metabolite identification : Use UPLC-QTOF-MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
  • Tumor microenvironment models : Employ 3D spheroid assays or co-cultures with stromal cells to better mimic in vivo conditions .

Methodological Tables

Key Parameter Optimal Conditions References
Imidazole cyclization 70°C, pH 8.5 (NaHCO₃ buffer), 12 h
Sulfanyl incorporation DMF, 50°C, 6 h, 1.2 eq thiol reagent
HPLC purity C18 column, 70:30 methanol:water, 1 mL/min

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

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